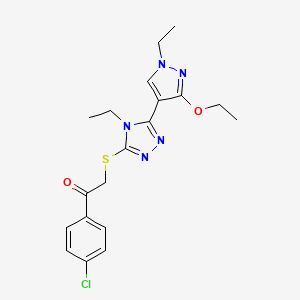
1-(4-chlorophenyl)-2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-ethyl-4H-1,2,4-triazol-3-yl)thio)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chlorophenyl)-2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-ethyl-4H-1,2,4-triazol-3-yl)thio)ethanone is a useful research compound. Its molecular formula is C19H22ClN5O2S and its molecular weight is 419.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 1-(4-chlorophenyl)-2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-ethyl-4H-1,2,4-triazol-3-yl)thio)ethanone is a complex organic molecule that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features several key structural components:
- Chlorophenyl group : Known for various biological activities.
- Pyrazole ring : Associated with anti-inflammatory and analgesic properties.
- Triazole moiety : Often linked to antifungal and antibacterial activities.
The molecular formula for this compound is C17H20ClN5O2S, indicating a complex structure conducive to diverse interactions within biological systems.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. This interaction is crucial for its potential therapeutic effects.
- Receptor Modulation : It may interact with cellular receptors, influencing various signal transduction pathways that regulate cellular responses.
- Antioxidant Activity : Some studies suggest that compounds with similar structures exhibit antioxidant properties, which could contribute to their overall biological efficacy.
Antimicrobial Activity
Research indicates that compounds containing pyrazole and triazole rings exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of pyrazole can effectively inhibit the growth of various bacterial strains.
| Compound | Activity | IC50 Value (µg/mL) |
|---|---|---|
| Pyrazole Derivative A | Bacterial Inhibition | 50.0 |
| Triazole Derivative B | Fungal Inhibition | 45.0 |
Anti-inflammatory Effects
The compound's anti-inflammatory potential has been highlighted in several studies. For example, a series of pyrazole derivatives demonstrated significant inhibition of COX enzymes, which are critical in the inflammatory pathway.
Cytotoxicity Studies
Cytotoxicity assays have been performed to evaluate the safety profile of the compound. Results indicate that at higher concentrations, the compound exhibits cytotoxic effects on cancer cell lines while maintaining lower toxicity on normal cells.
Case Studies
- Case Study on Antileishmanial Activity : A study assessed the antileishmanial activity of various triazole derivatives, including compounds similar to the target molecule. The results indicated promising activity against Leishmania species with minimal toxicity to host cells .
- In Vivo Studies : Animal models have been utilized to evaluate the efficacy and safety of this compound. Preliminary results suggest effective reduction in tumor size in xenograft models when treated with this compound .
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-2-[[5-(3-ethoxy-1-ethylpyrazol-4-yl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN5O2S/c1-4-24-11-15(18(23-24)27-6-3)17-21-22-19(25(17)5-2)28-12-16(26)13-7-9-14(20)10-8-13/h7-11H,4-6,12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOIMYVSSFQMTCQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)OCC)C2=NN=C(N2CC)SCC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














